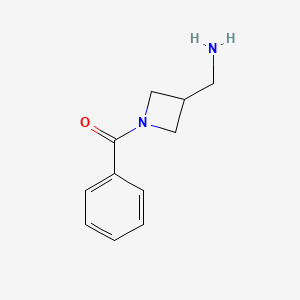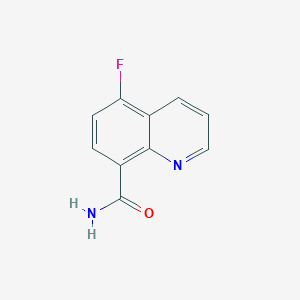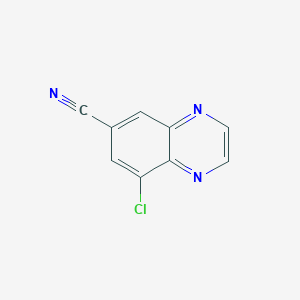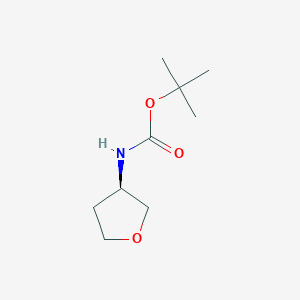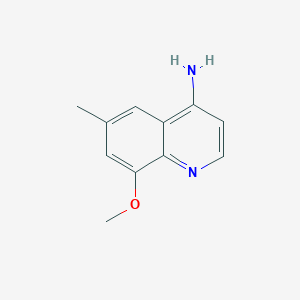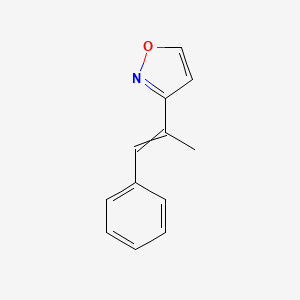
5-(tert-Butyl)-1-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(tert-Butyl)-1-methyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The tert-butyl group attached to the indole ring enhances the compound’s stability and lipophilicity, making it a valuable molecule in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-1-methyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-1-methylindole and tert-butyl lithium.
Lithiation: The 5-bromo-1-methylindole is treated with tert-butyl lithium to introduce the tert-butyl group at the 5-position of the indole ring.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using anhydrous solvents like tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactive intermediates.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods, such as:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reaction.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
5-(tert-Butyl)-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced indole products.
Substitution: The tert-butyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of more complex organic molecules.
科学的研究の応用
5-(tert-Butyl)-1-methyl-1H-indole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development and as a lead compound in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 5-(tert-Butyl)-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to easily penetrate cell membranes and interact with intracellular targets. It may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.
Modulating Enzymatic Activity: Inhibiting or activating enzymes involved in various biochemical pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
5-(tert-Butyl)-2-methyl-1H-indole: Similar structure with a methyl group at the 2-position.
5-(tert-Butyl)-3-methyl-1H-indole: Similar structure with a methyl group at the 3-position.
5-(tert-Butyl)-1-ethyl-1H-indole: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
5-(tert-Butyl)-1-methyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group at the 5-position enhances its stability and lipophilicity, making it a valuable compound in various applications.
特性
分子式 |
C13H17N |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
5-tert-butyl-1-methylindole |
InChI |
InChI=1S/C13H17N/c1-13(2,3)11-5-6-12-10(9-11)7-8-14(12)4/h5-9H,1-4H3 |
InChIキー |
VSRPOIGWIINJAD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



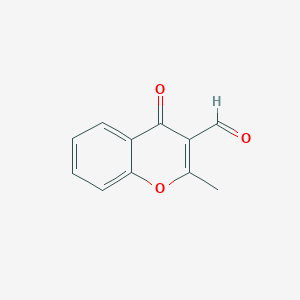


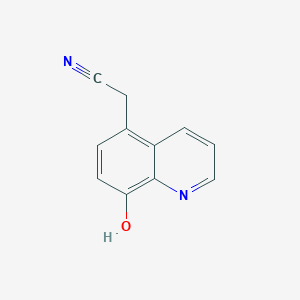
![5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B11908298.png)
